Physicochemical properties of 4-anilino-2H-chromen-2-one derivatives.
Physicochemical properties of 4-anilino-2H-chromen-2-one derivatives.
An In-Depth Technical Guide to the Physicochemical Properties of 4-Anilino-2H-chromen-2-one Derivatives
Authored by: Senior Application Scientist
Introduction
The 4-anilino-2H-chromen-2-one scaffold, a prominent member of the coumarin family, represents a "privileged structure" in medicinal chemistry.[1] This core is characterized by a coumarin (2H-chromen-2-one) nucleus fused to an aniline moiety at the 4-position. The inherent chemical reactivity and structural features of this scaffold, such as the aromatic rings and the hydrogen-bonding capability of the lactone oxygen atoms, make it a versatile template for designing therapeutic agents.[2] Derivatives of this class have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]
This guide provides an in-depth analysis of the key physicochemical properties of 4-anilino-2H-chromen-2-one derivatives. Moving beyond a mere catalog of data, we will explore the causal relationships between molecular structure, spectroscopic behavior, electronic properties, and biological function. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for advancing the discovery of novel therapeutics based on this versatile scaffold.
Molecular Architecture and Synthesis Strategy
The foundational structure of these derivatives is the key to their activity. The core consists of a benzopyran-2-one system where the hydrogen at the 4-position is substituted with an anilino group (-NH-Ph). The true versatility of this scaffold arises from the potential for substitution on both the coumarin and the aniline aromatic rings. These substitutions profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological potency and selectivity.[3]
General Synthesis Pathway
The most common and direct route to synthesizing the 4-anilino-2H-chromen-2-one core is through the condensation of 4-hydroxycoumarin with a desired aniline derivative. This reaction is typically performed at an elevated temperature, often without a solvent, or by refluxing in a high-boiling point solvent.[2] The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the C4 carbon of the 4-hydroxycoumarin, followed by dehydration.
Caption: General synthesis workflow for 4-anilino-2H-chromen-2-one derivatives.
Detailed Experimental Protocol: Synthesis of 4-anilino-2H-chromen-2-one
This protocol describes a self-validating system for synthesizing the parent compound, which can be adapted for various substituted derivatives.
Objective: To synthesize 4-anilino-2H-chromen-2-one via thermal condensation.
Materials:
-
4-hydroxycoumarin (0.01 mol)
-
Aniline (0.01 mol)
-
Methanol (30 ml)
-
0.1 M aqueous Sodium Hydroxide (NaOH)
-
Acetone and n-hexane (for TLC)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Melting point apparatus
Procedure:
-
Reaction Setup: Combine 4-hydroxycoumarin (0.01 mol) and aniline (0.01 mol) in a round-bottom flask.
-
Condensation: Heat the mixture with stirring at 160°C for approximately 20 minutes. The mixture will melt and then solidify.
-
Reaction Monitoring: Monitor the reaction's progress using TLC with an acetone/n-hexane mobile phase to confirm the consumption of reactants.[2]
-
Work-up: Allow the reaction mixture to cool to room temperature. Dissolve the resulting solid in 30 ml of methanol.
-
Precipitation: While stirring, add 0.1 M aqueous NaOH dropwise to the methanolic solution. The product will precipitate out of the solution within 5-10 minutes.[2]
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold methanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the structure using spectroscopic methods (IR, NMR, MS). The yield should be calculated based on the starting amount of 4-hydroxycoumarin.
Spectroscopic and Structural Elucidation
The unambiguous characterization of synthesized 4-anilino-2H-chromen-2-one derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[4][5]
Spectroscopic Data Summary
The following table summarizes the characteristic spectroscopic data for representative 4-anilino-2H-chromen-2-one derivatives.
| Technique | Region/Shift | Assignment | Reference |
| FT-IR (cm⁻¹) | ~3400-3300 | N-H stretching | [2] |
| ~1730-1650 | C=O stretching (lactone) | [2] | |
| ~1640-1600 | C=C stretching (aromatic) | [2] | |
| ~1350-1250 | C-O-C stretching | [2] | |
| ¹H-NMR (δ ppm) | ~10.5 | s, 1H, -NH | [2] |
| ~8.4 - 6.5 | m, Ar-H (Coumarin & Aniline rings) | [2] | |
| ~5.7 | s, 1H, C3-H | [2] | |
| UV-Vis (nm) | ~375 | Absorption Max (λabs) in DMSO | [6] |
| ~440 | Emission Max (λem) in DMSO | [6] |
Photophysical Properties
Many 4-anilino-2H-chromen-2-one derivatives exhibit strong fluorescence, typically in the blue region of the spectrum.[6] This property is highly sensitive to the electronic nature of the substituents on the aniline ring.
| Compound | Substitution (Aniline Ring) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Parent | H | ~375 | ~440 | ~65 | 0.41 |
| Analog | p-methyl | Not Specified | ~440 | Not Specified | 0.83 |
Data obtained in DMSO.[6]
The causality is clear: electron-donating groups, such as a methyl group at the para-position, enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups can lead to weaker fluorescence.[6] This phenomenon is critical for applications in bio-imaging and fluorescent probes.
Computational Analysis: A DFT Perspective
Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the physicochemical properties of complex organic molecules.[4][7] For 4-anilino-2H-chromen-2-one derivatives, DFT calculations provide profound insights into their electronic structure and reactivity, which are directly correlated with their biological activity.
Caption: Workflow correlating DFT calculations with experimental properties.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor. A smaller energy gap implies higher reactivity and greater polarizability.[4]
DFT studies on related chromene derivatives have shown that modifications to the scaffold can significantly alter the energy gap. For instance, in one study, derivative 4a had a lower band gap (5.168 eV) compared to derivative 4b (6.308 eV), indicating that 4a is more reactive.[4] This increased reactivity is often associated with enhanced biological interactions.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity.[8]
| Descriptor | Formula | Significance |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |
| Electrophilicity (ω) | χ² / (2η) | Capacity to accept electrons |
A compound with a smaller hardness value and a larger softness value is generally more reactive.[4] These computational parameters provide a theoretical basis for screening derivatives and prioritizing candidates for synthesis and biological evaluation.
Structure-Activity Relationships (SAR)
The biological activity of 4-anilino-2H-chromen-2-one derivatives is not arbitrary; it is a direct consequence of their physicochemical properties. The nature and position of substituents dictate how the molecule interacts with its biological target.[3]
Anticancer Activity
Many derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The anilino moiety often acts as a hinge-binding region within the ATP-binding pocket of these kinases.
Caption: Structure-Activity Relationship (SAR) logic for the scaffold.
Antimicrobial Activity
A variety of 4-anilino-2H-chromen-2-one derivatives have been synthesized and tested for their ability to inhibit bacterial growth.[2] Studies have shown that certain compounds exhibit significant inhibitory action against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] The presence of specific substituents, often halogens or other electron-withdrawing groups on the aniline ring, can enhance this activity, likely by altering membrane permeability or interaction with essential bacterial enzymes.
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
Objective: To determine the inhibitory effect of synthesized derivatives against selected bacterial strains.
Materials:
-
Synthesized 4-anilino-2H-chromen-2-one derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., standard antibiotic)
-
Negative control (e.g., DMSO solvent)
-
Micropipettes
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a McFarland standard of 0.5.
-
Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.
-
Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO at a specific concentration) into a designated well. Similarly, load the positive and negative controls into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity. Compare the results for the test compounds against the controls.[2]
Conclusion
The 4-anilino-2H-chromen-2-one scaffold is a rich source of biologically active compounds. This guide has demonstrated that a deep understanding of the physicochemical properties—elucidated through a synergistic combination of synthesis, advanced spectroscopic characterization, and computational DFT analysis—is fundamental to rationally designing potent and selective therapeutic agents. The interplay between the electronic nature of substituents and the resulting photophysical and biological properties provides a clear roadmap for future drug discovery efforts. By leveraging the principles of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.
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- ResearchGate. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities.
- ResearchGate. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations.
- ResearchGate. (n.d.). 4H-Chromenes with biological activity.
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